L-651896

Description

Properties

CAS No. |

99134-29-9 |

|---|---|

Molecular Formula |

C18H18O3 |

Molecular Weight |

282.3 g/mol |

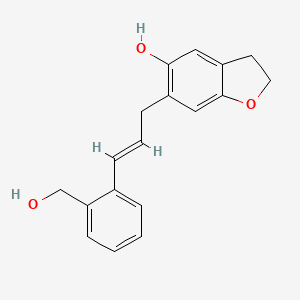

IUPAC Name |

6-[(E)-3-[2-(hydroxymethyl)phenyl]prop-2-enyl]-2,3-dihydro-1-benzofuran-5-ol |

InChI |

InChI=1S/C18H18O3/c19-12-16-5-2-1-4-13(16)6-3-7-14-11-18-15(8-9-21-18)10-17(14)20/h1-6,10-11,19-20H,7-9,12H2/b6-3+ |

InChI Key |

RRKABGWFFMSVQH-ZZXKWVIFSA-N |

Isomeric SMILES |

C1COC2=CC(=C(C=C21)O)C/C=C/C3=CC=CC=C3CO |

Canonical SMILES |

C1COC2=CC(=C(C=C21)O)CC=CC3=CC=CC=C3CO |

Appearance |

Solid powder |

Other CAS No. |

120694-96-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,3-dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-benzofuranol L 651896 L-651896 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of L-651896: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for the anti-inflammatory compound L-651896. Geared towards researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details key experimental methodologies, and visualizes the core signaling pathways involved.

Core Mechanism of Action: Potent and Selective 5-Lipoxygenase Inhibition

This compound, chemically identified as 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, functions as a potent and selective inhibitor of the enzyme 5-lipoxygenase (5-LOX). This enzyme is a critical component of the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, this compound effectively reduces the production of these pro-inflammatory molecules.[1][2] The compound also demonstrates inhibitory effects on cyclooxygenase (COX), albeit at higher concentrations, leading to a reduction in prostaglandin synthesis.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against 5-lipoxygenase and its effect on prostaglandin E2 synthesis have been quantified in various cellular systems. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.

| Target Enzyme/Process | Cell/System | IC50 Value (µM) |

| 5-Lipoxygenase | Rat Basophilic Leukemia Cells | 0.1[1] |

| Leukotriene Synthesis | Human Polymorphonuclear (PMN) Cells | 0.4[1] |

| Leukotriene Synthesis | Mouse Macrophages | 0.1[1] |

| Prostaglandin E2 Synthesis | Mouse Peritoneal Macrophages | 1.1[1] |

Downstream Physiological Effects

The inhibition of the 5-lipoxygenase pathway by this compound leads to significant anti-inflammatory effects. Topically applied, this compound has been shown to decrease elevated levels of leukotrienes in animal models of skin inflammation.[1] While the primary mechanism is not through phosphodiesterase inhibition, the reduction in inflammatory mediators can indirectly influence processes such as vasodilation and platelet aggregation, which are often modulated by downstream products of the arachidonic acid cascade.

Key Experimental Methodologies

The determination of the inhibitory activity of this compound relies on specific biochemical and cellular assays. Below are detailed protocols for the key experiments cited.

5-Lipoxygenase Activity Assay (Cell-Based)

This protocol is based on the methodology used to assess 5-lipoxygenase inhibition in rat basophilic leukemia cells, human PMN cells, and mouse macrophages.

Objective: To determine the IC50 value of this compound for the inhibition of 5-lipoxygenase activity by measuring the reduction in leukotriene production.

Materials:

-

Rat Basophilic Leukemia (RBL) cells, Human Polymorphonuclear (PMN) cells, or Mouse Macrophages

-

This compound

-

Arachidonic Acid (substrate)

-

Calcium Ionophore (e.g., A23187) to stimulate cells

-

Appropriate cell culture medium and buffers

-

Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit for Leukotriene B4 (LTB4)

-

High-Performance Liquid Chromatography (HPLC) system for product analysis

Procedure:

-

Cell Culture and Preparation: Culture the selected cells to an appropriate density. Harvest and resuspend the cells in a suitable buffer.

-

Pre-incubation with Inhibitor: Aliquots of the cell suspension are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

-

Cell Stimulation: Initiate the 5-lipoxygenase reaction by adding arachidonic acid and a calcium ionophore to the cell suspension.

-

Reaction Termination: After a defined incubation period (e.g., 5-15 minutes), terminate the reaction by adding a suitable solvent (e.g., methanol or acetonitrile) and/or by placing the samples on ice.

-

Product Extraction and Analysis: Centrifuge the samples to pellet cell debris. The supernatant, containing the leukotrienes, is collected. The concentration of LTB4 is quantified using a commercial EIA or RIA kit according to the manufacturer's instructions. Alternatively, the products can be separated and quantified by reverse-phase HPLC.

-

Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition of LTB4 production against the concentration of this compound. The IC50 value is calculated from this curve.

Cyclooxygenase Activity Assay (Cell-Based)

This protocol outlines the methodology for assessing the inhibitory effect of this compound on prostaglandin E2 (PGE2) synthesis in mouse peritoneal macrophages.

Objective: To determine the IC50 value of this compound for the inhibition of cyclooxygenase activity by measuring the reduction in PGE2 production.

Materials:

-

Mouse Peritoneal Macrophages

-

This compound

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

Appropriate cell culture medium and buffers

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Cell Culture and Plating: Isolate and culture mouse peritoneal macrophages in multi-well plates.

-

Inhibitor Treatment and Stimulation: Treat the cells with varying concentrations of this compound or vehicle control. Subsequently, stimulate the cells with an inflammatory agent like LPS to induce COX-2 expression and PGE2 production.

-

Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial EIA kit following the manufacturer's protocol.

-

Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of PGE2 synthesis against the concentration of this compound. The IC50 value is determined from this curve.

Visualizing the Mechanism of Action

To further elucidate the mechanism of this compound, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and experimental workflow.

References

L-651,896: A Technical Guide to a Potent 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-651,896, with the chemical name 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, is a novel anti-inflammatory agent that has demonstrated significant inhibitory activity against 5-lipoxygenase (5-LO). This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By targeting 5-LO, L-651,896 effectively reduces the production of these pro-inflammatory molecules, making it a compound of interest for the development of treatments for various inflammatory conditions, including skin diseases. This technical guide provides a comprehensive overview of L-651,896, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

L-651,896 is a benzofuran derivative with the following properties:

| Property | Value |

| IUPAC Name | (E)-2-((3-(5-hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzyl) alcohol |

| Molecular Formula | C₁₈H₁₈O₃ |

| Molecular Weight | 282.33 g/mol |

| SMILES | c1ccc(CO)c(c1)/C=C/Cc2cc3c(CCO3)cc2O |

| InChI | InChI=1S/C18H18O3/c19-12-16-5-2-1-4-13(16)6-3-7-14-11-18-15(8-9-21-18)10-17(14)20/h1-6,10-11,19-20H,7-9,12H2/b6-3+ |

| InChIKey | RRKABGWFFMSVQH-ZZXKWVIFSA-N |

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

L-651,896 exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. The 5-LO pathway is a critical component of the arachidonic acid cascade, which is responsible for the production of a variety of inflammatory mediators.

The 5-Lipoxygenase Signaling Pathway

Cellular stimulation by various inflammatory signals leads to the release of arachidonic acid from the cell membrane by phospholipase A₂. The 5-lipoxygenase activating protein (FLAP) then presents arachidonic acid to the 5-lipoxygenase enzyme. 5-LO catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is an unstable intermediate. 5-HPETE is subsequently converted to leukotriene A₄ (LTA₄). LTA₄ can then be metabolized into either leukotriene B₄ (LTB₄) by LTA₄ hydrolase or into the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) by LTC₄ synthase. These leukotrienes are potent mediators of inflammation, contributing to processes such as chemotaxis, increased vascular permeability, and bronchoconstriction. L-651,896 acts by inhibiting the initial step in this cascade, the conversion of arachidonic acid to 5-HPETE by 5-lipoxygenase.

L-651896: A Technical Guide to its Role in the Leukotriene Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-651896, chemically known as 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, is a potent inhibitor of the 5-lipoxygenase (5-LO) pathway, a critical enzymatic cascade responsible for the synthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid that play a pivotal role in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. This technical guide provides an in-depth overview of this compound, its mechanism of action within the leukotriene synthesis pathway, a compilation of its inhibitory activities, and detailed experimental protocols for its study.

The Leukotriene Synthesis Pathway and the Role of this compound

The synthesis of leukotrienes is initiated by the action of 5-lipoxygenase (5-LO), which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized into either leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase or into the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) through the action of LTC4 synthase. LTB4 is a powerful chemoattractant for neutrophils, while the cysteinyl leukotrienes are potent bronchoconstrictors and increase vascular permeability.

This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This inhibition prevents the initial conversion of arachidonic acid, thereby blocking the production of all downstream leukotrienes. Evidence suggests that compounds targeting this pathway may function by interacting with FLAP, which is essential for the activation of 5-LO.

Quantitative Inhibitory Activities of this compound

The inhibitory potency of this compound has been quantified in various in vitro systems. The following tables summarize the key IC50 values, representing the concentration of this compound required to inhibit 50% of the enzymatic activity or cellular response.

| Assay System | Target | IC50 (µM) | Reference |

| Rat Basophilic Leukemia (RBL-1) Cells | 5-Lipoxygenase | 0.1 | |

| Human Polymorphonuclear Neutrophils (PMNs) | Leukotriene Synthesis | 0.4 | |

| Mouse Peritoneal Macrophages | Leukotriene Synthesis | 0.1 |

| Assay System | Target | IC50 (µM) | Reference |

| Mouse Peritoneal Macrophages | Prostaglandin E2 Synthesis | 1.1 |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language for Graphviz.

Caption: The Leukotriene Synthesis Pathway and the inhibitory action of this compound on 5-Lipoxygenase.

Caption: A generalized experimental workflow for determining the IC50 of this compound on leukotriene synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

5-Lipoxygenase Activity Assay in Rat Basophilic Leukemia (RBL-1) Cells

This protocol is based on the methods used to determine the IC50 of this compound on 5-lipoxygenase in a cell-based assay.

a. Cell Culture and Preparation:

-

Culture RBL-1 cells in Eagle's minimal essential medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

-

Harvest cells by centrifugation and resuspend in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) to a concentration of 1 x 10^7 cells/mL.

b. Inhibition Assay:

-

Pre-incubate 1 mL aliquots of the cell suspension with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control for 15 minutes at 37°C.

-

Initiate the reaction by adding 5 µM calcium ionophore A23187 and 10 µM [14C]arachidonic acid.

-

Incubate for 10 minutes at 37°C.

-

Terminate the reaction by adding 2 volumes of ice-cold methanol.

c. Product Extraction and Analysis:

-

Acidify the samples to pH 3.5 with formic acid.

-

Extract the lipid products twice with 2 volumes of ethyl acetate.

-

Evaporate the pooled organic phases to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of methanol.

-

Separate the arachidonic acid metabolites by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Quantify the radiolabeled 5-HETE and other 5-lipoxygenase products using a radioactivity flow detector or by liquid scintillation counting of collected fractions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Leukotriene Synthesis in Human Polymorphonuclear Neutrophils (PMNs)

This protocol outlines the procedure for measuring the inhibitory effect of this compound on leukotriene production in primary human immune cells.

a. Isolation of Human PMNs:

-

Isolate PMNs from fresh, heparinized human blood using dextran sedimentation followed by Ficoll-Hypaque density gradient centrifugation.

-

Lyse contaminating red blood cells by hypotonic lysis.

-

Resuspend the purified PMNs in a buffered salt solution at a concentration of 2.5 x 10^6 cells/mL.

b. Inhibition Assay:

-

Pre-incubate 1 mL aliquots of the PMN suspension with various concentrations of this compound or vehicle for 15 minutes at 37°C.

-

Stimulate the cells with 5 µM calcium ionophore A23187.

-

Incubate for 5 minutes at 37°C.

-

Stop the reaction by centrifugation at 4°C.

c. Leukotriene Quantification:

-

Collect the supernatant for LTB4 and LTC4 analysis.

-

Quantify the amount of LTB4 and LTC4 released into the supernatant using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA) according to the manufacturer's instructions.

-

Determine the percent inhibition of LTB4 and LTC4 synthesis at each this compound concentration and calculate the IC50 value.

Arachidonic Acid-Induced Ear Inflammation in Mice

This in vivo protocol is used to assess the topical anti-inflammatory activity of this compound.

a. Animal Model:

-

Use male Swiss Webster mice (or a similar strain) weighing 20-25 g.

b. Induction of Inflammation and Treatment:

-

Dissolve arachidonic acid in acetone to a concentration of 2 mg per 10 µL.

-

Topically apply 10 µL of the arachidonic acid solution to the inner and outer surfaces of one ear of each mouse.

-

Apply the vehicle (acetone) to the contralateral ear as a control.

-

This compound is dissolved in a suitable vehicle (e.g., acetone) and applied topically to the ear 30 minutes prior to the application of arachidonic acid.

c. Assessment of Inflammation:

-

At a specified time point after arachidonic acid application (e.g., 1 hour), sacrifice the mice.

-

Take a 6 mm biopsy punch from both the treated and control ears.

-

Weigh the ear punches to determine the increase in weight (edema) caused by the inflammatory response.

-

Calculate the percent inhibition of edema for each dose of this compound.

Oxazolone-Induced Delayed-Type Hypersensitivity in Mice

This model evaluates the effect of this compound on a T-cell-mediated inflammatory response.

a. Sensitization:

-

On day 0, sensitize mice by topical application of a 3% solution of oxazolone in acetone to a shaved area of the abdomen.

b. Challenge and Treatment:

-

On day 7, challenge the mice by applying a 1% solution of oxazolone in acetone to the right ear. Apply the vehicle to the left ear.

-

Administer this compound topically to the right ear 30 minutes before the oxazolone challenge.

c. Measurement of Hypersensitivity Response:

-

24 hours after the challenge, measure the thickness of both ears using a micrometer.

-

The degree of swelling is calculated as the difference in thickness between the right and left ears.

-

Determine the percent inhibition of the delayed-type hypersensitivity response for each treatment group.

Conclusion

This compound is a well-characterized inhibitor of the 5-lipoxygenase pathway, demonstrating potent activity in a range of in vitro and in vivo models of inflammation. Its ability to block the synthesis of both LTB4 and the cysteinyl leukotrienes makes it a valuable tool for researchers investigating the role of these mediators in inflammatory processes and a lead compound in the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working in this field.

An In-Depth Technical Guide to the Biological Activity of L-651,896

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-651,896, with the chemical name 2,3-dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-5-benzofuranol, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the biological activity of L-651,896, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

L-651,896 exerts its primary biological effect through the direct inhibition of 5-lipoxygenase. This enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability. By inhibiting 5-LOX, L-651,896 effectively reduces the production of these pro-inflammatory mediators. The 2,3-dihydro-5-benzofuranol core of L-651,896 is recognized as a useful template for designing antioxidant-based inhibitors of leukotriene biosynthesis.[2]

Quantitative Biological Activity

The inhibitory potency of L-651,896 has been quantified in various in vitro systems. The following tables summarize the key inhibitory concentrations (IC50) of L-651,896 against 5-lipoxygenase and cyclooxygenase enzymes.

Table 1: Inhibition of 5-Lipoxygenase by L-651,896 [1]

| Cell Type/Enzyme Source | Parameter | Value (µM) |

| Rat Basophilic Leukemia (RBL) Cells | IC50 | 0.1 |

| Human Polymorphonuclear (PMN) Leukocytes | IC50 | 0.4 |

| Mouse Peritoneal Macrophages | IC50 | 0.1 |

Table 2: Inhibition of Cyclooxygenase by L-651,896 [1]

| Cell Type/Enzyme Source | Parameter | Value (µM) |

| Mouse Peritoneal Macrophages (PGE2 Synthesis) | IC50 | 1.1 |

| Ram Seminal Vesicle Cyclooxygenase | IC50 | Significantly higher than for 5-LOX |

Signaling Pathway

L-651,896 intervenes in the arachidonic acid cascade, a critical signaling pathway in the inflammatory response. The following diagram illustrates the point of intervention of L-651,896.

Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay in Rat Basophilic Leukemia (RBL) Cells

This protocol is based on the methodology used to determine the IC50 of L-651,896 in RBL cells.[1]

a. Cell Culture and Homogenate Preparation:

-

Culture Rat Basophilic Leukemia (RBL-1) cells in appropriate media and conditions until a sufficient cell number is reached.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with phosphate-buffered saline (PBS).

-

Resuspend the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and disrupt by sonication on ice.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to obtain the supernatant containing the 5-lipoxygenase enzyme.

b. 5-Lipoxygenase Activity Assay:

-

Prepare a reaction mixture containing the cell supernatant, calcium chloride (final concentration ~2 mM), and ATP.

-

Add various concentrations of L-651,896 (dissolved in a suitable solvent like DMSO) or vehicle control to the reaction mixture.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid (e.g., final concentration 10-20 µM).

-

Incubate for a specific time (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by adding a quenching solution (e.g., a mixture of methanol and acetic acid).

-

Analyze the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), the product of 5-LOX activity, using high-performance liquid chromatography (HPLC) with UV detection.

-

Calculate the percentage of inhibition for each concentration of L-651,896 and determine the IC50 value.

In Vivo Anti-Inflammatory Activity: Arachidonic Acid-Induced Mouse Ear Edema Model

This protocol is a generalized procedure based on the in vivo studies conducted with L-651,896.[1]

a. Animals:

-

Use a suitable strain of mice (e.g., Swiss or BALB/c).

b. Induction of Edema:

-

Prepare a solution of arachidonic acid in a suitable solvent (e.g., acetone or ethanol).

-

Topically apply a defined volume of the arachidonic acid solution (e.g., 10-20 µL of a 1-2% solution) to the inner and outer surfaces of one ear of each mouse.

-

Apply the solvent alone to the contralateral ear as a control.

c. Treatment:

-

Prepare a topical formulation of L-651,896 in a suitable vehicle.

-

Apply the L-651,896 formulation or the vehicle control to the ears of the mice a short time (e.g., 30 minutes) before the application of arachidonic acid.

d. Measurement of Edema:

-

At a specific time point after arachidonic acid application (e.g., 1-2 hours), sacrifice the mice.

-

Excise a standard-sized biopsy from both the treated and control ears using a dermal punch.

-

Weigh the ear biopsies immediately.

-

The degree of edema is calculated as the difference in weight between the arachidonic acid-treated ear and the solvent-treated ear.

-

Calculate the percentage of inhibition of edema for the L-651,896-treated group compared to the vehicle-treated group.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the biological activity of a 5-lipoxygenase inhibitor like L-651,896.

Conclusion

L-651,896 is a well-characterized inhibitor of 5-lipoxygenase with potent activity in both cellular and in vivo models of inflammation. Its selectivity for 5-LOX over COX, combined with its topical activity, makes it a valuable research tool for investigating the role of leukotrienes in various physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with L-651,896 or similar molecules targeting the arachidonic acid cascade.

References

- 1. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

L-651896: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-651896, with the chemical name 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are powerful lipid mediators implicated in the pathophysiology of a wide range of inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its evaluation in both in vitro and in vivo models of inflammation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics.

Core Mechanism of Action

This compound exerts its primary anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This is the initial and rate-limiting step in the biosynthesis of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent chemoattractants for inflammatory cells and increase vascular permeability, contributing significantly to the inflammatory response.[1]

While its principal target is 5-LO, this compound has also been shown to inhibit cyclooxygenase (COX) activity, which is responsible for the synthesis of prostaglandins, another class of inflammatory mediators. However, its inhibitory activity against COX is considerably less potent than its effect on 5-LO.[1] This dual inhibition profile, with a preference for the 5-LO pathway, makes this compound a valuable tool for dissecting the relative contributions of leukotrienes and prostaglandins in various inflammatory models.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro systems. The following tables summarize the key quantitative data for its effects on 5-lipoxygenase and cyclooxygenase pathways.

Table 1: Inhibition of 5-Lipoxygenase Activity and Leukotriene Synthesis by this compound

| Cell Type/Enzyme Source | Parameter Measured | IC50 (µM) | Reference |

| Rat Basophilic Leukemia Cells | 5-Lipoxygenase | 0.1 | [1] |

| Human Polymorphonuclear Leukocytes (PMNs) | Leukotriene Synthesis | 0.4 | [1] |

| Mouse Peritoneal Macrophages | Leukotriene Synthesis | 0.1 | [1] |

Table 2: Inhibition of Cyclooxygenase Activity and Prostaglandin Synthesis by this compound

| Cell Type/Enzyme Source | Parameter Measured | IC50 (µM) | Reference |

| Mouse Peritoneal Macrophages | Prostaglandin E2 Synthesis | 1.1 | [1] |

| Ram Seminal Vesicle | Cyclooxygenase Activity | Higher concentrations required (substrate-dependent) | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures used to characterize it, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound in the arachidonic acid cascade.

Caption: Generalized workflow for in vitro evaluation of this compound.

Caption: Workflow for the arachidonic acid-induced mouse ear edema model.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

In Vitro Assays

Objective: To determine the IC50 of this compound for 5-lipoxygenase activity.

Materials:

-

Rat Basophilic Leukemia (RBL-1) cells

-

Culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

-

Phosphate-buffered saline (PBS)

-

Calcium ionophore A23187

-

Arachidonic acid

-

This compound

-

Solvent for this compound (e.g., DMSO)

-

Radioimmunoassay (RIA) or ELISA kit for leukotrienes (e.g., LTB4)

Protocol:

-

Culture RBL-1 cells to the desired density.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS or a suitable buffer at a concentration of approximately 1 x 10^7 cells/mL.

-

Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 10-15 minutes at 37°C.

-

Initiate the reaction by adding calcium ionophore A23187 (final concentration ~5 µM) and arachidonic acid (final concentration ~10-20 µM).

-

Incubate for 10-15 minutes at 37°C.

-

Terminate the reaction by placing the tubes on ice and centrifuging to pellet the cells.

-

Collect the supernatant for leukotriene quantification.

-

Measure the concentration of a specific leukotriene (e.g., LTB4) in the supernatant using a commercially available RIA or ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Objective: To assess the effect of this compound on leukotriene synthesis in primary human inflammatory cells.

Materials:

-

Freshly isolated human PMNs (from healthy volunteer blood)

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Calcium ionophore A23187

-

This compound

-

Solvent for this compound (e.g., DMSO)

-

RIA or ELISA kit for leukotrienes (e.g., LTB4)

Protocol:

-

Isolate human PMNs from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Wash and resuspend the PMNs in HBSS at a concentration of 5-10 x 10^6 cells/mL.

-

Pre-incubate the PMN suspension with various concentrations of this compound (or vehicle control) for 10 minutes at 37°C.

-

Stimulate the cells with calcium ionophore A23187 (final concentration ~2.5-5 µM).

-

Incubate for 5-10 minutes at 37°C.

-

Stop the reaction by adding an equal volume of cold methanol or by placing on ice.

-

Centrifuge to remove cell debris.

-

Analyze the supernatant for leukotriene content (e.g., LTB4) by RIA or ELISA.

-

Determine the IC50 value of this compound.

Objective: To evaluate the inhibitory effect of this compound on cyclooxygenase activity.

Materials:

-

Resident peritoneal macrophages harvested from mice (e.g., BALB/c)

-

RPMI-1640 medium with 10% fetal bovine serum

-

Lipopolysaccharide (LPS) or Zymosan

-

This compound

-

Solvent for this compound (e.g., DMSO)

-

ELISA kit for Prostaglandin E2 (PGE2)

Protocol:

-

Harvest peritoneal macrophages from mice by peritoneal lavage with cold sterile PBS.

-

Plate the cells in culture dishes and allow them to adhere for 2-4 hours.

-

Wash away non-adherent cells.

-

Culture the adherent macrophages overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound (or vehicle control).

-

Stimulate the macrophages with an inflammatory agent such as LPS (1 µg/mL) or zymosan (100 µg/mL).

-

Incubate for 24 hours.

-

Collect the culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a specific ELISA kit according to the manufacturer's protocol.

-

Calculate the IC50 value for PGE2 inhibition.

In Vivo Models

Objective: To assess the topical anti-inflammatory activity of this compound.

Materials:

-

Male Swiss or BALB/c mice (20-25 g)

-

This compound

-

Vehicle for topical application (e.g., acetone, ethanol)

-

Arachidonic acid solution in acetone (e.g., 2 mg in 20 µL)

-

Micrometer for ear thickness measurement

-

Biopsy punch (e.g., 6 mm)

-

Myeloperoxidase (MPO) assay kit

Protocol:

-

Acclimatize mice for at least one week before the experiment.

-

Topically apply a solution of this compound (e.g., 0.01 - 1 mg in 20 µL of vehicle) to the inner and outer surfaces of the right ear of each mouse. Apply vehicle alone to the left ear as a control.

-

After a predetermined time (e.g., 30 minutes), topically apply arachidonic acid solution to both ears.

-

Measure the thickness of both ears using a micrometer at various time points after arachidonic acid application (e.g., 1, 2, and 4 hours).

-

At the end of the experiment, euthanize the mice and take a standard-sized punch biopsy from each ear.

-

Weigh the biopsies to determine the extent of edema (increase in weight).

-

Homogenize the ear biopsies to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, using a commercially available kit.

-

Calculate the percentage inhibition of edema and MPO activity for each dose of this compound.

Objective: To evaluate the effect of this compound on a T-cell-mediated inflammatory response.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Oxazolone

-

Acetone and olive oil (4:1) as a vehicle

-

This compound

-

Topical vehicle for this compound

Protocol:

-

Sensitization Phase (Day 0): Shave the abdominal skin of the mice. Apply a solution of oxazolone (e.g., 2% in acetone/olive oil) to the shaved abdomen.

-

Challenge Phase (Day 7): Measure the baseline thickness of both ears.

-

Topically apply this compound or vehicle to the right ear.

-

Shortly after treatment, challenge both ears by applying a lower concentration of oxazolone (e.g., 1% in acetone/olive oil).

-

Measure ear thickness at 24 and 48 hours after the challenge.

-

The increase in ear thickness from baseline is a measure of the delayed-type hypersensitivity response.

-

Calculate the percentage inhibition of the ear swelling response by this compound.

Objective: To determine the effect of this compound on ionophore-induced skin proliferation.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

Calcium ionophore A23187

-

This compound

-

Topical vehicle (e.g., acetone)

-

[3H]-thymidine

-

Scintillation counter

Protocol:

-

Apply a solution of A23187 in acetone to the ears of the guinea pigs to induce epidermal hyperproliferation.

-

Topically pre-treat the ears with various doses of this compound or vehicle prior to A23187 application.

-

At a specified time after A23187 application (e.g., 48 hours), administer [3H]-thymidine systemically (e.g., intraperitoneally).

-

After a labeling period (e.g., 2 hours), euthanize the animals and collect the ears.

-

Separate the epidermis from the dermis by heat treatment.

-

Digest the epidermis and measure the incorporation of [3H]-thymidine into DNA using a scintillation counter.

-

A reduction in [3H]-thymidine incorporation indicates inhibition of epidermal hyperproliferation.

Conclusion

This compound is a well-characterized dual inhibitor of 5-lipoxygenase and, to a lesser extent, cyclooxygenase. Its potent and selective inhibition of the leukotriene biosynthetic pathway makes it an invaluable pharmacological tool for investigating the role of these lipid mediators in a multitude of inflammatory processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies and to further explore its potential as a therapeutic agent for inflammatory disorders. The structured presentation of this information aims to facilitate the design and execution of robust and reproducible experiments in the field of inflammation research and drug discovery.

References

The Structure-Activity Relationship of L-651,896: A Technical Guide for Drug Development Professionals

An in-depth analysis of the 2,3-dihydro-5-benzofuranol scaffold as a potent inhibitor of 5-lipoxygenase and the downstream arachidonic acid cascade.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of L-651,896, a novel topical anti-inflammatory agent. L-651,896, chemically known as 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, has demonstrated significant potential as an inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the SAR of this compound class, including quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action and Therapeutic Potential

L-651,896 exerts its anti-inflammatory effects primarily through the inhibition of 5-lipoxygenase.[1][2][3] This enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes.[4] By blocking this pathway, L-651,896 effectively reduces the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4), which are involved in recruiting and activating leukocytes at sites of inflammation.[2] Evidence suggests that inhibitors of 5-lipoxygenase may be valuable therapeutic agents for a range of inflammatory conditions, including asthma, allergic reactions, and skin diseases.[3][4]

While its primary target is 5-lipoxygenase, L-651,896 has also been shown to inhibit cyclooxygenase (COX) activity, albeit at higher concentrations, leading to a reduction in prostaglandin E2 synthesis.[1] This dual-inhibitory action on both the 5-LO and COX pathways of the arachidonic acid cascade could offer a broader anti-inflammatory profile.

Structure-Activity Relationship of 2,3-Dihydro-5-benzofuranol Analogs

A systematic investigation into analogs of the 2,3-dihydro-5-benzofuranol scaffold has revealed key structural features that govern their inhibitory potency against leukotriene biosynthesis. The antioxidant nature of the 2,3-dihydro-5-benzofuranol ring system is crucial for its activity, as it is believed to act as a reducing agent for the 5-lipoxygenase enzyme.[4] The potency of these analogs is significantly influenced by their lipophilicity (log P), with a clear correlation between increased lipophilicity and enhanced inhibitory activity within a structural class.[4]

The following table summarizes the structure-activity relationship data for a series of 2,3-dihydro-5-benzofuranol analogs, highlighting the impact of various substituents on their ability to inhibit leukotriene biosynthesis in human polymorphonuclear leukocytes.

| Compound | R1 | R2 | R3 | R4 | IC50 (µM) for LTB4 Inhibition | Calculated log P |

| L-651,896 | H | 3-(2-hydroxymethyl)phenyl-2-propenyl | H | H | 0.4 | - |

| Analog 1 | H | H | H | H | >100 | 2.44 |

| Analog 2 | CH3 | H | H | H | 50 | 2.97 |

| Analog 3 | C(CH3)3 | H | H | H | 10 | 4.23 |

| Analog 4 | H | C(CH3)3 | H | H | 2.5 | 4.23 |

| Analog 5 | H | H | C(CH3)3 | H | 1.0 | 4.23 |

| Analog 6 | H | Cl | H | H | 25 | 3.15 |

| Analog 7 | H | H | Cl | H | 3.0 | 3.15 |

| Analog 8 | H | Br | H | H | 10 | 3.44 |

| Analog 9 | H | H | Br | H | 1.0 | 3.44 |

| Analog 10 | H | C6H5 | H | H | 1.0 | 4.46 |

| Analog 11 | H | H | C6H5 | H | 0.3 | 4.46 |

Data adapted from "2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis".[4] The IC50 values represent the concentration required to inhibit LTB4 biosynthesis by 50% in isolated human polymorphonuclear leukocytes.

Signaling Pathway: The Arachidonic Acid Cascade

L-651,896 targets the initial and rate-limiting step of the 5-lipoxygenase pathway within the broader arachidonic acid cascade. This complex signaling network is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.

Figure 1: The Arachidonic Acid Cascade and the site of action for L-651,896.

Experimental Protocols

5-Lipoxygenase (5-LO) Activity Assay (Fluorometric)

This protocol outlines a method for determining the 5-LO inhibitory activity of compounds like L-651,896 using a fluorometric assay kit.

Materials:

-

5-LO Enzyme (Positive Control)

-

5-LO Assay Buffer

-

LOX Probe

-

LOX Substrate (Arachidonic Acid)

-

Test Compound (e.g., L-651,896)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission = 500/536 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of the 5-LO enzyme, LOX probe, and LOX substrate according to the manufacturer's instructions. Prepare a dilution series of the test compound in assay buffer.

-

Assay Reaction:

-

To each well of the 96-well plate, add 50 µL of the 5-LO Assay Buffer.

-

Add 10 µL of the diluted test compound or vehicle control.

-

Add 20 µL of the 5-LO enzyme solution.

-

Add 10 µL of the LOX probe.

-

Mix gently and incubate at room temperature for 10 minutes, protected from light.

-

-

Initiation of Reaction: Add 10 µL of the LOX substrate to each well to initiate the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity at Ex/Em = 500/536 nm in kinetic mode, taking readings every 1-2 minutes for 20-30 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). The percent inhibition is calculated as follows: % Inhibition = [1 - (Slope of Test Compound / Slope of Vehicle Control)] * 100

Figure 2: Workflow for the 5-Lipoxygenase fluorometric activity assay.

Leukotriene B4 (LTB4) Biosynthesis Inhibition Assay in Human Polymorphonuclear Leukocytes (PMNs)

This protocol describes the evaluation of L-651,896's ability to inhibit the synthesis of LTB4 in isolated human PMNs.

Materials:

-

Ficoll-Paque for PMN isolation

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium Ionophore A23187

-

Test Compound (e.g., L-651,896)

-

Methanol (for cell lysis)

-

LTB4 ELISA Kit

-

Spectrophotometric microplate reader

Procedure:

-

Isolation of Human PMNs: Isolate PMNs from fresh human blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the purified PMNs in HBSS.

-

Cell Treatment:

-

Pre-incubate the PMN suspension with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.

-

Stimulate the cells with Calcium Ionophore A23187 (e.g., 5 µM) to induce LTB4 synthesis and incubate for a further 10 minutes at 37°C.

-

-

Sample Preparation: Terminate the reaction by adding ice-cold methanol to lyse the cells and precipitate proteins. Centrifuge the samples to pellet the debris.

-

LTB4 Quantification: Quantify the amount of LTB4 in the supernatant using a competitive LTB4 ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Construct a dose-response curve by plotting the percentage of LTB4 inhibition against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of LTB4 synthesis.

Figure 3: Workflow for the Leukotriene B4 biosynthesis inhibition assay in human PMNs.

Conclusion

The 2,3-dihydro-5-benzofuranol scaffold, exemplified by L-651,896, represents a promising class of 5-lipoxygenase inhibitors with demonstrated anti-inflammatory properties. The structure-activity relationship studies underscore the critical role of lipophilicity and the antioxidant nature of the core structure in determining inhibitory potency. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this and similar compound series. A thorough understanding of the SAR and the underlying biological pathways is essential for the rational design of novel and more effective anti-inflammatory agents targeting the arachidonic acid cascade.

References

L-651896: A Technical Whitepaper on its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-651896, chemically identified as 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, emerged from early drug discovery programs as a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, summarizing its biochemical activity, in vivo efficacy in models of inflammation, and its mechanism of action. All available quantitative data has been compiled into structured tables, and key experimental methodologies, as inferred from published abstracts, are detailed. Visual diagrams of the relevant signaling pathway and a conceptual experimental workflow are provided to enhance understanding.

Introduction

The arachidonic acid cascade is a critical inflammatory pathway, leading to the production of two major classes of inflammatory mediators: prostaglandins and leukotrienes. While non-steroidal anti-inflammatory drugs (NSAIDs) effectively target the cyclooxygenase (COX) pathway to inhibit prostaglandin synthesis, the 5-lipoxygenase (5-LO) pathway, which produces leukotrienes, has been an attractive target for the development of novel anti-inflammatory agents. Leukotrienes, particularly leukotriene B4 (LTB4), are potent chemoattractants for neutrophils and are implicated in the pathophysiology of various inflammatory conditions, including skin diseases and respiratory disorders. This compound was identified as a novel, potent, and topically active 5-LO inhibitor.

Biochemical Profile and Potency

This compound demonstrated significant inhibitory activity against 5-lipoxygenase and subsequent leukotriene synthesis in a variety of in vitro systems. The compound also exhibited a lesser inhibitory effect on cyclooxygenase, indicating a degree of selectivity for the 5-LO pathway.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Process | Cell/System Type | IC50 (µM) | Reference |

| 5-Lipoxygenase | Rat Basophilic Leukemia (RBL) Cells | 0.1 | [1] |

| Leukotriene Synthesis | Human Polymorphonuclear Leukocytes (PMN) | 0.4 | [1] |

| Leukotriene Synthesis | Mouse Peritoneal Macrophages | 0.1 | [1] |

| Prostaglandin E2 Synthesis | Mouse Peritoneal Macrophages | 1.1 | [1] |

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its primary anti-inflammatory effect by directly inhibiting the 5-lipoxygenase enzyme. This inhibition prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the biosynthesis of all leukotrienes, including the potent chemoattractant LTB4.

Figure 1: Inhibition of the 5-Lipoxygenase Pathway by this compound.

In Vivo Preclinical Efficacy

The anti-inflammatory properties of this compound were evaluated in preclinical animal models of inflammation and epidermal hyperproliferation.

Topical Anti-inflammatory Activity in Mice

Topical application of this compound was shown to be effective in reducing the levels of leukotrienes in mouse models of skin inflammation.

-

Arachidonic Acid-Induced Skin Inflammation: this compound lowered the elevated levels of leukotrienes and inhibited the increased vascular permeability induced by topical application of arachidonic acid to the mouse ear.[1]

-

Oxazolone-Induced Delayed Hypersensitivity: In this immune-based model of skin inflammation, this compound also reduced the elevated leukotriene levels.[1] However, it did not affect the associated edema, suggesting that leukotrienes may not be the sole mediators of swelling in this model.[1]

Inhibition of Epidermal Hyperproliferation in Guinea Pigs

In a guinea-pig model, epidermal hyperproliferation was induced by the topical application of the calcium ionophore A23187. This compound demonstrated a dose-dependent inhibition of this hyperproliferation, which was quantified by measuring the incorporation of tritiated-thymidine into epidermal DNA.[2] This effect was correlated with the blockage of an A23187-induced increase in the levels of immunoreactive LTB4 in the ear tissue, further supporting the mechanism of action via 5-LO inhibition.[2]

Experimental Protocols (Inferred from Abstracts)

The following experimental methodologies are based on the descriptions provided in the cited abstracts. Detailed protocols would require access to the full-text publications.

In Vitro Enzyme and Cell-Based Assays

-

5-Lipoxygenase Inhibition Assay (Rat Basophilic Leukemia Cells):

-

Rat basophilic leukemia (RBL) cells were likely homogenized to prepare a cell-free supernatant containing the 5-lipoxygenase enzyme.

-

The enzyme preparation would be pre-incubated with varying concentrations of this compound.

-

The reaction would be initiated by the addition of the substrate, arachidonic acid.

-

The formation of 5-LO products would be measured, likely by spectrophotometric or radio-TLC methods, to determine the IC50 value.[1]

-

-

Leukotriene Synthesis Inhibition (Human PMN and Mouse Macrophages):

-

Human polymorphonuclear leukocytes (PMN) and mouse peritoneal macrophages would be isolated and cultured.

-

The cells would be pre-treated with different concentrations of this compound.

-

Leukotriene synthesis would be stimulated using a calcium ionophore (e.g., A23187) and arachidonic acid.

-

The levels of synthesized leukotrienes (e.g., LTB4) in the cell supernatant would be quantified using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) to calculate the IC50.[1]

-

-

Prostaglandin E2 Synthesis Inhibition (Mouse Macrophages):

-

Similar to the leukotriene synthesis assay, mouse peritoneal macrophages would be pre-treated with this compound.

-

Prostaglandin synthesis would be stimulated (e.g., with lipopolysaccharide or a calcium ionophore).

-

The concentration of Prostaglandin E2 in the supernatant would be measured by RIA or ELISA to determine the IC50.[1]

-

In Vivo Models

-

Arachidonic Acid-Induced Mouse Ear Edema:

-

A solution of arachidonic acid in a suitable vehicle (e.g., acetone) would be applied topically to one ear of a mouse.

-

This compound, dissolved in the same vehicle, would be co-administered or applied shortly before the arachidonic acid.

-

The contralateral ear would serve as a control.

-

Ear thickness would be measured at various time points using a micrometer to assess edema.

-

For biochemical analysis, ear tissue would be excised, homogenized, and the levels of leukotrienes would be measured.[1]

-

-

Epidermal Hyperproliferation in Guinea Pigs:

-

The calcium ionophore A23187 would be applied topically to the guinea pig ear to induce epidermal hyperproliferation.

-

Test animals would be pre-treated topically with this compound.

-

Tritiated-thymidine would be administered to the animals.

-

The epidermis would be separated from the dermis (likely by heat treatment).

-

The incorporation of tritiated-thymidine into the DNA of the epidermis would be measured by scintillation counting as an index of cell proliferation.[2]

-

Conceptual Discovery and Development Workflow

The discovery and early development of a compound like this compound typically follows a structured workflow from initial screening to in vivo proof-of-concept.

Figure 2: Conceptual Workflow for the Discovery and Preclinical Evaluation of this compound.

Synthesis

Conclusion and Future Directions

This compound was identified as a potent inhibitor of 5-lipoxygenase with efficacy in preclinical models of topical inflammation and epidermal hyperproliferation. The available data demonstrates its potential as a topical anti-inflammatory agent. However, the lack of publicly available information on its further development, including comprehensive preclinical toxicology, pharmacokinetics, and clinical trials, suggests that its progression may have been halted. Nevertheless, the discovery and characterization of this compound provided valuable insights into the role of leukotrienes in skin inflammation and contributed to the broader effort of developing targeted anti-inflammatory therapies. Future research in this area could focus on optimizing the selectivity and pharmacokinetic properties of similar benzofuranol derivatives.

References

- 1. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of two novel inhibitors of 5-lipoxygenase, L-651,392 and L-651,896, in a guinea-pig model of epidermal hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L-651,896 in Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-651,896 is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism, a critical cascade in the inflammatory response. This technical guide provides an in-depth analysis of L-651,896, detailing its mechanism of action, its quantitative effects on key enzymes and inflammatory mediators, and the experimental protocols used to elucidate its activity. By inhibiting the production of leukotrienes, L-651,896 demonstrates significant anti-inflammatory properties, making it a valuable tool for research into inflammatory diseases. This document serves as a comprehensive resource for scientists and drug development professionals working in the field of inflammation and eicosanoid modulation.

Introduction to Arachidonic Acid Metabolism

Arachidonic acid (AA) is a polyunsaturated fatty acid released from the cell membrane by phospholipases in response to various stimuli.[1] Once released, AA is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[2][3] These eicosanoids are potent lipid mediators that play a crucial role in regulating inflammation, immunity, and hemostasis.[1][4]

The 5-lipoxygenase (5-LO) pathway is of particular interest in inflammatory processes. 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to the unstable epoxide leukotriene A4 (LTA4).[2] LTA4 is then metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are potent pro-inflammatory mediators.[2][5]

L-651,896: Mechanism of Action

L-651,896, chemically known as 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, is a novel anti-inflammatory agent that primarily targets the 5-lipoxygenase pathway.[6] Its principal mechanism of action is the direct inhibition of the 5-lipoxygenase enzyme, thereby blocking the synthesis of all leukotrienes.[6] While L-651,896 is a potent inhibitor of 5-LO, it also exhibits a less potent inhibitory effect on the cyclooxygenase pathway, specifically on prostaglandin E2 (PGE2) synthesis.[6] This dual, though differential, inhibitory action contributes to its overall anti-inflammatory profile.

Quantitative Data on the Effects of L-651,896

The inhibitory activity of L-651,896 has been quantified in various in vitro and in vivo systems. The following tables summarize the key quantitative data regarding its potency and efficacy.

Table 1: In Vitro Inhibitory Activity of L-651,896 on 5-Lipoxygenase and Leukotriene Synthesis

| System | Target | IC50 Value (µM) | Reference |

| Rat Basophilic Leukemia Cells | 5-Lipoxygenase | 0.1 | [6] |

| Human Polymorphonuclear Leukocytes (PMN) | Leukotriene Synthesis | 0.4 | [6] |

| Mouse Macrophages | Leukotriene Synthesis | 0.1 | [6] |

Table 2: In Vitro Inhibitory Activity of L-651,896 on Cyclooxygenase and Prostaglandin Synthesis

| System | Target | IC50 Value (µM) | Reference |

| Mouse Peritoneal Macrophages | Prostaglandin E2 Synthesis | 1.1 | [6] |

| Ram Seminal Vesicle | Cyclooxygenase | Considerably higher than for 5-LO | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the arachidonic acid metabolism pathway, the site of action for L-651,896, and a typical experimental workflow for its evaluation.

Caption: Arachidonic Acid Metabolism and the inhibitory action of L-651,896.

Caption: A generalized experimental workflow for evaluating L-651,896.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of L-651,896.

5-Lipoxygenase Enzyme Assay (Rat Basophilic Leukemia Cells)

Objective: To determine the direct inhibitory effect of L-651,896 on 5-lipoxygenase activity.

Materials:

-

Rat Basophilic Leukemia (RBL-1) cells

-

L-651,896

-

Arachidonic acid

-

Phosphate-buffered saline (PBS)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Cell Culture and Homogenization: Culture RBL-1 cells to the desired density. Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Homogenize the cells to obtain a cell-free supernatant containing the 5-lipoxygenase enzyme.

-

Incubation: Pre-incubate the cell homogenate with varying concentrations of L-651,896 or vehicle control for a specified time at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Reaction Termination: After a defined incubation period, terminate the reaction by adding a suitable solvent (e.g., methanol/acetonitrile).

-

Product Analysis: Analyze the reaction mixture for the production of 5-LO metabolites (e.g., 5-HETE, LTB4) using reverse-phase HPLC.

-

IC50 Determination: Calculate the concentration of L-651,896 that causes 50% inhibition of 5-lipoxygenase activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Leukotriene Synthesis in Human Polymorphonuclear Leukocytes (PMNs)

Objective: To assess the effect of L-651,896 on leukotriene synthesis in a primary human cell system.

Materials:

-

Freshly isolated human PMNs

-

L-651,896

-

Calcium ionophore A23187

-

Arachidonic acid

-

Hanks' Balanced Salt Solution (HBSS)

-

Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and LTC4

Procedure:

-

PMN Isolation: Isolate PMNs from fresh human blood using standard density gradient centrifugation techniques.

-

Cell Incubation: Resuspend the isolated PMNs in HBSS. Pre-incubate the cells with various concentrations of L-651,896 or vehicle for a specified time at 37°C.

-

Cell Stimulation: Stimulate the PMNs with calcium ionophore A23187 and arachidonic acid to induce leukotriene synthesis.

-

Supernatant Collection: After stimulation, centrifuge the cell suspension and collect the supernatant.

-

Leukotriene Quantification: Measure the concentrations of LTB4 and LTC4 in the supernatant using specific ELISA kits.

-

Data Analysis: Determine the dose-dependent inhibition of leukotriene synthesis by L-651,896 and calculate the IC50 value.

Prostaglandin E2 Synthesis in Mouse Peritoneal Macrophages

Objective: To evaluate the effect of L-651,896 on prostaglandin E2 synthesis.

Materials:

-

Mouse peritoneal macrophages

-

L-651,896

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., RPMI-1640)

-

ELISA kit for PGE2

Procedure:

-

Macrophage Isolation and Culture: Harvest peritoneal macrophages from mice and culture them in appropriate medium.

-

Cell Treatment: Treat the cultured macrophages with different concentrations of L-651,896 or vehicle.

-

Cell Stimulation: Stimulate the cells with LPS to induce the expression of COX-2 and subsequent PGE2 synthesis.

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a specific ELISA kit.[3]

-

Data Analysis: Analyze the inhibitory effect of L-651,896 on PGE2 synthesis and determine the IC50 value.

Arachidonic Acid-Induced Mouse Ear Edema Model

Objective: To assess the in vivo topical anti-inflammatory activity of L-651,896.

Materials:

-

Mice (e.g., Swiss or BALB/c)

-

L-651,896

-

Arachidonic acid

-

Acetone (as a vehicle)

-

Micrometer or punch biopsy tool

Procedure:

-

Animal Grouping: Divide the mice into control and treatment groups.

-

Topical Application of Inhibitor: Topically apply L-651,896 dissolved in acetone to the inner and outer surfaces of the right ear of the treatment group mice. Apply the vehicle alone to the control group.

-

Induction of Inflammation: After a set pre-treatment time, topically apply arachidonic acid in acetone to the right ear of all mice to induce an inflammatory response.[8]

-

Measurement of Edema: At a specified time point after the application of arachidonic acid (e.g., 1 hour), measure the ear thickness using a micrometer or by taking a punch biopsy and weighing the tissue.[9][10]

-

Data Analysis: Calculate the percentage inhibition of ear edema in the L-651,896-treated group compared to the control group.

Conclusion

L-651,896 is a well-characterized inhibitor of arachidonic acid metabolism, with a primary and potent inhibitory effect on the 5-lipoxygenase pathway. Its ability to block the synthesis of pro-inflammatory leukotrienes, coupled with a secondary, less potent inhibition of prostaglandin E2 production, underscores its potential as a significant anti-inflammatory agent. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of L-651,896 and similar compounds in the management of inflammatory disorders. The dual-pathway inhibition, though weighted towards the 5-LO pathway, offers a broader spectrum of anti-inflammatory action that warrants continued exploration.

References

- 1. Leukotriene A. Isolation from human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. Prostaglandin E2 Regulates Activation of Mouse Peritoneal Macrophages by Staphylococcus aureus through Toll-Like Receptor 2, Toll-Like Receptor 4, and NLRP3 Inflammasome Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.innovareacademics.in [journals.innovareacademics.in]

- 7. researchgate.net [researchgate.net]

- 8. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

L-651,896: A Technical Guide to its Effects on Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the compound L-651,896 on prostaglandin synthesis. It is designed to furnish researchers, scientists, and drug development professionals with in-depth data, detailed experimental methodologies, and a clear understanding of the associated biochemical pathways.

Core Mechanism of Action

L-651,896, chemically identified as 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, is a potent anti-inflammatory agent. Its primary mechanism of action is the inhibition of the 5-lipoxygenase enzyme, a key player in the biosynthesis of leukotrienes. However, L-651,896 also demonstrates inhibitory effects on the synthesis of prostaglandins, specifically prostaglandin E2 (PGE2), by targeting the cyclooxygenase (COX) pathway. This dual inhibition of both the lipoxygenase and cyclooxygenase pathways positions L-651,896 as a compound of significant interest in the study of inflammatory processes and the development of novel therapeutics.

Quantitative Analysis of L-651,896 Inhibition

The inhibitory potency of L-651,896 on prostaglandin and leukotriene synthesis has been quantified in various in vitro systems. The following tables summarize the key inhibitory concentration (IC50) values, providing a clear comparison of its efficacy against different enzymes and in different cell types.

| Target Enzyme/Product | Cell Type/Enzyme Source | IC50 (µM) | Reference |

| Prostaglandin E2 Synthesis | Mouse Peritoneal Macrophages | 1.1 | [1] |

| Cyclooxygenase | Ram Seminal Vesicles | >1.1 (Substrate dependent) | [1] |

Table 1: Inhibitory Effects of L-651,896 on Prostaglandin Synthesis.

| Target Enzyme/Product | Cell Type/Enzyme Source | IC50 (µM) | Reference |

| 5-Lipoxygenase | Rat Basophilic Leukemia Cells | 0.1 | [1] |

| Leukotriene Synthesis | Human Polymorphonuclear Leukocytes (PMN) | 0.4 | [1] |

| Leukotriene Synthesis | Mouse Macrophages | 0.1 | [1] |

Table 2: Inhibitory Effects of L-651,896 on Leukotriene Synthesis for Comparison.

Signaling Pathways and Experimental Workflows

To visually represent the biochemical processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Figure 1: Prostaglandin E2 Synthesis Pathway and the inhibitory action of L-651,896 on Cyclooxygenase.

Figure 2: Experimental workflow for determining the effect of L-651,896 on PGE2 synthesis in mouse peritoneal macrophages.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established scientific procedures and provide a framework for reproducing the reported findings.

Protocol 1: Inhibition of Prostaglandin E2 Synthesis in Mouse Peritoneal Macrophages

1. Isolation and Preparation of Mouse Peritoneal Macrophages:

-

Elicit peritoneal macrophages by intraperitoneal injection of a sterile irritant (e.g., 3% thioglycollate) into mice.

-

After 3-4 days, euthanize the mice and harvest the peritoneal cells by lavage with sterile, cold phosphate-buffered saline (PBS).

-

Centrifuge the cell suspension to pellet the macrophages and wash with fresh PBS.

-

Resuspend the cells in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Plate the cells in multi-well culture plates and allow them to adhere for a specified period (e.g., 2-4 hours).

-

After adherence, wash the plates to remove non-adherent cells, leaving a purified population of macrophages.

2. Treatment with L-651,896 and Stimulation:

-

Prepare a stock solution of L-651,896 in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.

-

Add the different concentrations of L-651,896 to the macrophage cultures and pre-incubate for a defined time (e.g., 30 minutes).

-

To induce prostaglandin synthesis, add a stimulant such as zymosan or lipopolysaccharide (LPS) to the cultures.

-

Incubate the plates for a further period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.

3. Measurement of Prostaglandin E2:

-

Following incubation, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Determine the concentration of PGE2 in the supernatants using a commercially available Prostaglandin E2 ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

The principle of the assay is typically a competitive immunoassay where PGE2 in the sample competes with a fixed amount of labeled PGE2 for a limited number of antibody binding sites.

-

The amount of labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.

-

Generate a standard curve using known concentrations of PGE2 to quantify the amount in the samples.

4. Data Analysis:

-

Calculate the percentage inhibition of PGE2 synthesis for each concentration of L-651,896 compared to the stimulated control (no inhibitor).

-

Plot the percentage inhibition against the logarithm of the L-651,896 concentration.

-

Determine the IC50 value, the concentration of L-651,896 that causes 50% inhibition of PGE2 synthesis, from the dose-response curve.

Protocol 2: Inhibition of Cyclooxygenase Activity from Ram Seminal Vesicles

1. Preparation of Ram Seminal Vesicle Microsomes:

-

Obtain fresh or frozen ram seminal vesicles.

-

Homogenize the tissue in a cold buffer (e.g., Tris-HCl buffer, pH 7.4) containing EDTA.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Collect the supernatant and centrifuge at a very high speed (e.g., 100,000 x g) to pellet the microsomes, which are rich in cyclooxygenase.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Cyclooxygenase Activity Assay:

-

The assay measures the conversion of arachidonic acid to prostaglandins. This can be monitored in several ways, including measuring oxygen consumption or the formation of a specific prostaglandin product.

-

In a typical assay, the reaction mixture contains the ram seminal vesicle microsomes, a buffer, and any necessary co-factors (e.g., heme, glutathione).

-

Add different concentrations of L-651,896 to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Terminate the reaction, for example, by adding an acid.

3. Detection of Cyclooxygenase Activity:

-

Oxygen Consumption Method: Use an oxygen electrode to measure the rate of oxygen uptake during the cyclooxygenase reaction.

-

Product Formation Method: Extract the prostaglandins from the reaction mixture and quantify a specific product (e.g., PGE2) using techniques like radioimmunoassay (RIA), ELISA, or chromatography (e.g., HPLC).

4. Data Analysis:

-

Calculate the percentage inhibition of cyclooxygenase activity for each concentration of L-651,896.

-

Determine the IC50 value as described in the previous protocol. It is important to note that the inhibition of cyclooxygenase by L-651,896 has been reported to be dependent on the substrate (arachidonic acid) concentration. Therefore, it is crucial to specify the substrate concentration used in the assay.

Conclusion

L-651,896 demonstrates a multifaceted inhibitory profile, targeting both the 5-lipoxygenase and, to a lesser extent, the cyclooxygenase pathways. Its ability to inhibit prostaglandin E2 synthesis, as detailed in this guide, contributes to its overall anti-inflammatory properties. The provided data, diagrams, and experimental protocols offer a comprehensive resource for researchers investigating the mechanism of action of L-651,896 and for those in the process of developing novel anti-inflammatory drugs with dual inhibitory capabilities. Further research into the substrate-dependent nature of its COX inhibition and its effects on different COX isoforms (COX-1 and COX-2) would provide a more complete understanding of its pharmacological profile.

References

L-651896: A Technical Guide to a Topical Dual 5-Lipoxygenase and Cyclooxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-651896, chemically identified as 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, is a novel benzofuranol derivative that has demonstrated significant potential as a topical anti-inflammatory agent. Its mechanism of action is centered on the dual inhibition of two key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). This dual inhibitory action uniquely positions this compound to modulate the production of both leukotrienes and prostaglandins, potent mediators of inflammation. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical activity, experimental protocols for its evaluation, and a visualization of its role in inflammatory signaling pathways.

Biochemical Profile and In Vitro Activity

This compound has been shown to be a potent inhibitor of 5-lipoxygenase, the enzyme responsible for the synthesis of leukotrienes. It also exhibits inhibitory activity against cyclooxygenase, which is responsible for prostaglandin synthesis, although to a lesser extent. The quantitative data for these inhibitory activities are summarized in the tables below.

Table 1: In Vitro Inhibition of 5-Lipoxygenase by this compound

| Cell Type/Enzyme Source | IC50 (µM) |

| Rat Basophilic Leukemia Cells (5-Lipoxygenase) | 0.1 |

| Human Polymorphonuclear Leukocytes (PMN) (Leukotriene Synthesis) | 0.4 |

| Mouse Macrophages (Leukotriene Synthesis) | 0.1 |

Table 2: In Vitro Inhibition of Cyclooxygenase by this compound

| Cell Type/Enzyme Source | IC50 (µM) |

| Mouse Peritoneal Macrophages (Prostaglandin E2 Synthesis) | 1.1 |

| Ram Seminal Vesicle (Cyclooxygenase) | Inhibition observed at considerably higher concentrations, dependent on substrate concentration |

Mechanism of Action: The Arachidonic Acid Cascade